2-Bromo-6-(piperidin-3-yl)pyridine CAS number and molecular weight
2-Bromo-6-(piperidin-3-yl)pyridine CAS number and molecular weight
Executive Summary
2-Bromo-6-(piperidin-3-yl)pyridine (CAS: 1260885-03-7 ) is a bifunctional heterocyclic building block critical to modern medicinal chemistry.[1] Structurally, it consists of a pyridine core substituted at the 2-position with a bromine atom and at the 6-position with a piperidin-3-yl moiety. This specific regioisomer offers a unique geometric vector for drug design, distinct from its more common 4-piperidinyl or N-linked analogs.
Its value lies in its orthogonal reactivity : the aryl bromide serves as an electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the secondary amine of the piperidine ring acts as a nucleophile for diversification (e.g., acylation, alkylation). This compound is frequently employed as a scaffold in the development of kinase inhibitors, GPCR modulators, and epigenetic probes.
Chemical Identity & Properties
Core Identification Data
| Property | Specification |
| Chemical Name | 2-Bromo-6-(piperidin-3-yl)pyridine |
| CAS Number | 1260885-03-7 |
| Molecular Formula | C₁₀H₁₃BrN₂ |
| Molecular Weight | 241.13 g/mol |
| SMILES | BrC1=NC(C2CCNCC2)=CC=C1 |
| Structure Type | Heteroaryl-Heterocycle (C-C linked) |
Physical & Chemical Constants
| Parameter | Value (Predicted/Experimental) |
| Appearance | Off-white to pale yellow solid (typically supplied as HCl or TFA salt) |
| Boiling Point | ~335.8 °C (Predicted at 760 mmHg) |
| Density | ~1.37 g/cm³ |
| pKa (Piperidine NH) | ~9.3 (Basic) |
| pKa (Pyridine N) | ~2.5 (Weakly basic due to Br- withdrawing effect) |
| Solubility | Soluble in DMSO, Methanol, DCM; Limited water solubility (Free base) |
Synthetic Methodology
The synthesis of 2-bromo-6-(piperidin-3-yl)pyridine requires a strategy that installs the C-C bond between the pyridine and piperidine rings while preserving the sensitive bromine substituent for future elaboration. The most robust protocol utilizes a Suzuki-Miyaura cross-coupling followed by acid-mediated deprotection.
Protocol: Selective C-C Coupling & Deprotection
Stage 1: Suzuki-Miyaura Coupling
Objective: Couple 2,6-dibromopyridine with a protected piperidine boronate.
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Reactants:
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2,6-Dibromopyridine (1.0 equiv)
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tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
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Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
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Inerting: Charge a reaction vessel with 2,6-dibromopyridine, the boronate ester, and base. Evacuate and backfill with Nitrogen (3x).
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Solvation: Add degassed 1,4-dioxane and water.
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Catalysis: Add Pd(dppf)Cl₂·DCM under a positive nitrogen flow.
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Reaction: Heat to 80–90 °C for 12–16 hours. Monitor by LC-MS for the mono-coupled product (tert-butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate). Note: Control temperature to minimize bis-coupling.
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Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Stage 2: Boc-Deprotection
Objective: Reveal the secondary amine.
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Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).
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Conditions: Stir at RT for 2–4 hours.
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Isolation: Concentrate in vacuo. If the free base is required, neutralize with saturated NaHCO₃ and extract with DCM/iPrOH (3:1).
Synthesis Workflow Diagram
Figure 1: Selective synthesis pathway utilizing orthogonal protection strategies to ensure regiocontrol.
Applications in Drug Discovery
This scaffold is highly valued for its ability to serve as a "linker-hub" in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD).
Orthogonal Functionalization Logic
The molecule possesses two distinct reaction sites that allow for sequential library generation:
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Site A (Piperidine Nitrogen): Nucleophilic.[2] Ideal for amide coupling (to attach warheads or solubility tails) or reductive amination.
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Site B (Aryl Bromide): Electrophilic. Ideal for Suzuki couplings to attach the core pharmacophore (e.g., heteroaryl systems).
Functionalization Decision Tree
Figure 2: Divergent synthesis logic. Typically, the nitrogen is functionalized first to prevent catalyst poisoning during the subsequent palladium-catalyzed reactions at the bromine site.
Handling and Stability
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to carbonate formation upon exposure to air; the HCl salt is hygroscopic.
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Stability: Stable in solution (DMSO/MeOH) for >24 hours. Avoid strong oxidizing agents which may react with the secondary amine or the pyridine nitrogen.
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Safety: Treat as a potential skin and eye irritant. Use standard PPE (gloves, goggles, lab coat).
